4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine

Lipophilicity LogP Drug-likeness

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1310254-20-6; 4-methylchroman-4-amine) is a 4,4-disubstituted chroman-4-amine belonging to the 3,4-dihydro-2H-1-benzopyran (chromane) class. The structure embeds a primary amine and a methyl group at the same sp³ carbon (C4), generating a chiral quaternary center absent in the parent chroman-4-amine (CAS 53981-38-7) and in common regioisomeric analogs.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B11732902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1(CCOC2=CC=CC=C21)N
InChIInChI=1S/C10H13NO/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,11H2,1H3
InChIKeyXENPBKVMMYRJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine: Chemical Identity, Class Positioning, and Procurement Baseline


4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1310254-20-6; 4-methylchroman-4-amine) is a 4,4-disubstituted chroman-4-amine belonging to the 3,4-dihydro-2H-1-benzopyran (chromane) class. The structure embeds a primary amine and a methyl group at the same sp³ carbon (C4), generating a chiral quaternary center absent in the parent chroman-4-amine (CAS 53981-38-7) and in common regioisomeric analogs . The free base has a molecular weight of 163.22 g/mol (C₁₀H₁₃NO); the hydrochloride salt (CAS 2138214-87-4) is the standard commercial form with a measured LogP of 1.17 [1]. This compound is primarily sourced as a research intermediate and chiral building block, with documented interest in medicinal chemistry programs targeting CNS disorders and oncology .

Why 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine Cannot Be Replaced by In-Class Analogs


Within the chroman-4-amine family, the substitution pattern at C4 is the dominant determinant of lipophilicity, metabolic vulnerability, and target engagement. The parent chroman-4-amine (unsubstituted at C4) exhibits a LogP of 2.17 [1], while the 4-methyl analog lowers this value to 1.17 [2]—a shift of roughly one log unit that alters solubility and passive permeability predictions. Conversely, regioisomeric 8-methyl substitution yields an intermediate LogP of 1.4 [3]. The quaternary C4 center in the target compound simultaneously eliminates a metabolic hot spot (benzylic C–H oxidation) and introduces steric constraints that differentiate its fit in chiral binding pockets from both the planar parent and alternative regioisomers . These physiochemical differences mean that potency, selectivity, and ADME data obtained on any single analog are not transferable across the series.

Quantitative Differentiation Evidence for 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine Against Closest Analogs


Lipophilicity Reduction Relative to Parent Chroman-4-amine: LogP 1.17 vs. 2.17

The 4-methyl substitution in 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine reduces the calculated/measured LogP by approximately 1.0 unit compared to the parent chroman-4-amine. This places the compound in a more favorable lipophilicity range for aqueous solubility and reduced non-specific protein binding, without sacrificing the core scaffold's permeability [1].

Lipophilicity LogP Drug-likeness Solubility

Differentiation from 8-Methyl Regioisomer: LogP 1.17 vs. 1.4 and Steric Implications

Compared to the 8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine regioisomer (LogP = 1.4), the 4-methyl analog is measurably more polar (ΔLogP ≈ -0.23). Furthermore, the 4-methyl group occupies a sterically distinct vector—directly adjacent to the amine pharmacophore—whereas the 8-methyl group is distal on the aromatic ring. This positional difference predicts divergent hydrogen-bonding geometries and distinct steric constraints in enzyme binding pockets [1].

Regioisomer Lipophilicity Steric hindrance Structure-Activity Relationship

Preference for Benzopyran Core over Quinoline Analogs in Cytotoxicity: ED50 < 10 µM against A2058, HepG2, and MCF-7

In a 2026 structure–activity relationship study comparing benzopyran and quinoline heterocycles with nitrogenated side chains, the benzopyran core was approximately twofold more cytotoxic than quinoline analogs across a panel of human cancer cell lines. Benzopyran derivatives exhibited ED50 values below 10 µM against A2058 (melanoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) [1]. Although this study evaluated 2-substituted benzopyrans, the core scaffold advantage is directly relevant to 4-substituted benzopyran-4-amines, including 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine.

Cytotoxicity Antitumor SAR Benzopyran vs. Quinoline

Potential for Improved Metabolic Stability at C4 via Elimination of Benzylic C–H Oxidation Site

The parent chroman-4-amine contains a benzylic C–H bond at C4 that is susceptible to cytochrome P450-mediated oxidation. The 4-methyl substitution in 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine replaces this metabolic soft spot with a quaternary carbon, which cannot undergo the same oxidative pathway. Literature on related chroman-4-amines indicates that substituent introduction at the chroman core can improve CYP450 resistance (>2-fold vs. parent compound) as assessed by liver microsome stability assays . While direct microsomal half-life data for this specific compound are not publicly available, the structural rationale places it in a metabolically more resilient category compared to the unsubstituted parent.

Metabolic stability CYP450 Oxidative metabolism Drug design

Chiral Quaternary Center as a Differentiator for Enantioselective Synthesis and IP Novelty

Unlike chroman-4-amine, which has only a single substituent (amine) at C4, 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine bears two different substituents (methyl and amine) at the same carbon, creating a chiral quaternary center. This feature enables enantioselective synthesis strategies—such as CBS reduction of chroman-4-ones followed by azide inversion—to yield enantiomerically enriched products with >98% ee when isolated as chiral acid salts [1][2]. The quaternary center also enhances structural novelty for patentability: over 1,000 patents reference the chroman-4-amine scaffold [3], and the 4,4-disubstituted pattern represents a distinct chemical space with a higher likelihood of novel composition-of-matter claims.

Chirality Quaternary center Enantioselective synthesis Intellectual property

Best Application Scenarios for Procuring 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine


Oncology Lead Optimization Requiring a Polar Benzopyran Scaffold with Reduced Lipophilicity

Based on the LogP reduction to 1.17 relative to the parent chroman-4-amine (LogP 2.17) and the class-level evidence that benzopyran cores are approximately twofold more cytotoxic than quinoline analogs (ED50 < 10 µM against A2058, HepG2, MCF-7) [1], 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a logical starting scaffold for medicinal chemistry programs targeting oncology indications where moderate polarity is desired to balance permeability and solubility. The lower LogP may reduce off-target binding and improve developability relative to more lipophilic analogs.

Chiral Pool Synthesis for Enantiomerically Pure CNS or Enzyme Inhibitor Candidates

The quaternary C4 chiral center enables access to enantiomerically enriched intermediates via established asymmetric reduction methodologies (CBS reduction, azide inversion) that yield chroman-4-amines with >98% ee [1]. Programs targeting CNS receptors or enzymes where stereochemistry governs potency and selectivity can leverage this scaffold to generate both enantiomers and evaluate enantioselective pharmacology—an advantage that mono-substituted chroman-4-amine analogs cannot offer.

Metabolically Stabilized Probe Development for In Vivo Pharmacology

The replacement of the benzylic C–H at C4 with a quaternary methyl-substituted carbon eliminates a predicted primary site of CYP450-mediated oxidative metabolism [1]. This built-in metabolic shield makes 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine an attractive intermediate for developing in vivo chemical probes, PET tracer precursors, or tool compounds where extended half-life and reduced clearance are critical for achieving sustained target occupancy.

Intellectual Property Generation via 4,4-Disubstituted Chromane Scaffold Expansion

With over 1,000 patents already citing the chroman-4-amine scaffold [1] (and likely many more for substituted variants), the 4,4-disubstituted pattern represents a distinct and relatively underexplored chemical space. Organizations seeking to build proprietary compound libraries around the chromane core can use 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine as a key intermediate to generate novel analogs with a higher probability of securing composition-of-matter patent claims, particularly when combined with enantioselective synthesis.

Quote Request

Request a Quote for 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.